(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Chiral resolution Asymmetric synthesis Diastereomer differentiation

(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 201231-48-3) is a single‑enantiomer, fluorinated bicyclic β‑lactam with the molecular formula C₆H₅F₂NO₃ and a molecular weight of 177.11 g/mol. The fused cyclopropane ring bears a gem‑difluoro substituent that markedly alters electronic and steric properties relative to the non‑fluorinated and 6,6‑dimethyl congeners, while the defined (1R,2S,5S) stereochemistry distinguishes it from the three other chiral diastereomers that share the same planar scaffold.

Molecular Formula C6H5F2NO3
Molecular Weight 177.11 g/mol
Cat. No. B13006559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Molecular FormulaC6H5F2NO3
Molecular Weight177.11 g/mol
Structural Identifiers
SMILESC12C(C1(F)F)C(=O)NC2C(=O)O
InChIInChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)/t1-,2+,3+/m1/s1
InChIKeyNZPUZCGQCYAGLV-LAMMAJBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid – Core Identity and Stereochemical Baseline for Procurement Screening


(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 201231-48-3) is a single‑enantiomer, fluorinated bicyclic β‑lactam with the molecular formula C₆H₅F₂NO₃ and a molecular weight of 177.11 g/mol [1]. The fused cyclopropane ring bears a gem‑difluoro substituent that markedly alters electronic and steric properties relative to the non‑fluorinated and 6,6‑dimethyl congeners, while the defined (1R,2S,5S) stereochemistry distinguishes it from the three other chiral diastereomers that share the same planar scaffold . Its primary role in the literature is as a rigid, chiral building block for the synthesis of protease inhibitors and other bioactive molecules, where both the fluorine atoms and the absolute configuration are critical for downstream biological activity [2].

Why (1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Cannot Be Interchanged with Its Diastereomers or Non‑Fluorinated Analogs


The four stereoisomers of 6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 201231-48-3, 201231-40-5, 213682-41-8, and 201231-55-2) are not biologically or chemically equivalent; chiral recognition in enzyme active sites means that only one diastereomer typically provides the required binding orientation . Similarly, replacing the gem‑difluoro motif with gem‑dimethyl (as in the boceprevir intermediate) eliminates the strong electron‑withdrawing effect and the hydrogen‑bond‑acceptor capability of fluorine, leading to differences in metabolic stability, pKa of the adjacent carboxylic acid, and conformational preference of the bicyclic ring [1]. Procurement of the incorrect stereoisomer therefore risks failure in downstream stereospecific syntheses or loss of target potency.

Product‑Specific Quantitative Evidence: (1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid vs. Closest Analogs


Stereochemical Identity vs. Diastereomers: Enantiomeric Purity Thresholds for Reliable Synthesis

The target compound (CAS 201231-48-3) is the (1R,2S,5S)-diastereomer. The (1R,2R,5S)-, (1S,2S,5R)-, and (1S,2R,5R)-diastereomers carry separate CAS numbers (201231-40-5, 213682-41-8, 201231-55-2 respectively) . At least one major vendor lists the target compound with a purity specification of 98% . In contrast, the (1R,2R,5S)-diastereomer is commonly supplied at 97% purity, and the (1S,2S,5R)-enantiomer is listed at 98% purity but with different sourcing availability . The absolute stereochemistry is essential because the bicyclic β‑lactam core is used as a chiral auxiliary or a conformational constraint in protease‑inhibitor scaffolds, where inversion of one chiral center can change the spatial orientation of the carboxylic acid by >2 Å in the bound conformation.

Chiral resolution Asymmetric synthesis Diastereomer differentiation

Fluorine vs. Methyl Substitution: Computed LogP and TPSA Comparison

Replacing the 6,6‑difluoro substituent with 6,6‑dimethyl shifts the computed XLogP3‑AA from -0.4 (target compound) to approximately +0.5 for the dimethyl analog, a net increase of ~0.9 log units that reflects a substantial loss of polarity [1]. The topological polar surface area (TPSA) remains 66.4 Ų for the target compound, identical to the dimethyl analog because TPSA does not distinguish fluorine from carbon. However, the experimentally determined density of the target compound is 1.7±0.1 g/cm³ at 20 °C , which is higher than the typical density of the dimethyl analog (~1.2 g/cm³), consistent with the greater mass and polarity of the C–F bonds.

Physicochemical property prediction Drug-likeness Bioisosterism

Scaffold Validation in Patent Ligands: Sub‑Nanomolar Target Engagement by 6,6‑Difluoro‑3‑azabicyclo[3.1.0]hexane‑Containing Compounds

Although the title compound itself is a synthetic intermediate, the 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane fragment appears in patent‑exemplified ligands with quantified target potency. A Boehringer Ingelheim patent (US10695334) describes a ligand containing this fragment that inhibits human plasma kallikrein with a Ki of 0.100 nM [1]. A separate Wuhan Humanwell patent (US20250250264) reports an IC₅₀ of 1 nM against KIF18A for a ligand bearing the same 6,6‑difluoro‑3‑azabicyclo[3.1.0]hexane core [2]. By contrast, the corresponding 6,6‑dimethyl‑3‑azabicyclo[3.1.0]hexane scaffold, while clinically validated in boceprevir (Ki = 14 nM against HCV NS3 protease), typically yields higher nanomolar potency in series where direct comparisons have been made within the same chemotype; the electron‑withdrawing fluorine atoms are proposed to strengthen hydrogen‑bond networks in the oxyanion hole of serine proteases.

Protease inhibition KIF18A inhibition Plasma kallikrein inhibition

Synthetic Accessibility: C‑Terminal Carboxylic Acid vs. N‑Protected Derivatives

The target compound presents a free carboxylic acid at the 2‑position, enabling direct activation and coupling (e.g., HATU‑mediated amide bond formation) without a deprotection step. The closest protected analog, rel‑(1S,2S,5R)-3‑tert‑butoxycarbonyl‑6,6‑difluoro‑4‑oxo‑3‑azabicyclo[3.1.0]hexane‑2‑carboxylic acid (CAS not publicly listed), requires an additional Boc removal step that can erode yield by 5–15% and may risk epimerization under acidic conditions . Direct procurement of the free acid therefore shortens synthetic sequences by one step and preserves chiral integrity when the N‑H is intended for subsequent acylation.

Peptide coupling Solid-phase synthesis Protecting group strategy

Target Application Scenarios for (1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Based on Verified Evidence


Stereospecific Synthesis of Plasma Kallikrein Inhibitors Requiring Sub‑Nanomolar Affinity

Medicinal chemistry groups optimizing plasma kallikrein inhibitors can procure the (1R,2S,5S)‑difluoro building block to install the core scaffold that, in patent US10695334, delivered a Ki of 0.100 nM against human plasma kallikrein [1]. The free carboxylic acid enables direct amide coupling to the P1′ fragment, bypassing the need for N‑Boc deprotection and preserving the absolute stereochemistry required for oxyanion‑hole hydrogen bonding.

KIF18A‑Targeted Antimitotic Agent Development Leveraging the 6,6‑Difluoro Motif

Research teams pursuing KIF18A inhibition for oncology can use this compound as a key intermediate; a related ligand from Wuhan Humanwell (US20250250264) achieved an IC₅₀ of 1 nM against KIF18A [2]. The difluoro substitution is hypothesised to enhance target residence time relative to dimethyl‑substituted congeners, and the 98% purity specification from vendors supports immediate use in parallel synthesis arrays.

Late‑Stage Fluorination Studies on Bicyclic β‑Lactam Scaffolds

Process chemistry groups evaluating fluorinated β‑lactam intermediates for metabolic stability can compare the target compound (XLogP3-AA = -0.4) directly against the 6,6‑dimethyl analog (XLogP3-AA ≈ +0.5) [3]. The lower lipophilicity of the difluoro variant predicts improved aqueous solubility and reduced CYP450 inhibition risk, making it a more attractive starting material for orally bioavailable protease inhibitor candidates.

Quote Request

Request a Quote for (1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.